molecular formula C26H24N4O5 B11191198 3-(4-methoxyphenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-methoxyphenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11191198
M. Wt: 472.5 g/mol
InChI Key: XWZDZRQBTKLJSS-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide . The resulting intermediate undergoes further cyclization and functional group transformations to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C22H22N4O4
  • IUPAC Name : 3-(4-methoxyphenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
  • SMILES Representation : COc1ccc(Cc2nn3c(-c(cc4OC)cc(OC)c4OC)ccnc3n2)cc1

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities.

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, pyrido[2,3-d]pyrimidines have been shown to possess significant anticancer activities through various mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cells . The specific compound under discussion may share these properties due to its structural similarities.

Antibacterial Properties

The antibacterial potential of derivatives related to this compound has been explored extensively. Studies have indicated that certain pyrazolo-pyrimidine derivatives demonstrate effective antibacterial activity against a range of pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of methoxy groups in the structure could enhance the lipophilicity and bioactivity of the compound.

Central Nervous System (CNS) Effects

Given the structural characteristics of this compound, it may also exhibit CNS-related effects. Compounds within the pyrido-pyrimidine family have been investigated for their neuroprotective properties and potential use in treating neurodegenerative diseases . This area remains a promising field for further research on the specific compound's effects on CNS disorders.

Case Study 1: Anticancer Screening

A study conducted on various pyrazolo-pyrimidine derivatives highlighted the promising anticancer activity of compounds structurally related to this compound. The results showed a significant reduction in tumor cell viability at low micromolar concentrations when tested against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of structurally similar compounds against common bacterial strains. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that further development of this compound could lead to novel antibacterial agents.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogs.

Biological Activity

The compound 3-(4-methoxyphenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C21H22N4O5
  • Molecular Weight : 394.43 g/mol
  • SMILES Notation : COc1ccc(N=C(c2cc(c(c(c2)OC)OC)OC)n1)c1cc(nc2c1c(nc(n2)C(=O)N)=O)=O)C

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit several mechanisms of action:

  • Inhibition of Kinases : These compounds have shown significant inhibitory effects on various kinases involved in cancer progression, including tyrosine kinase and phosphoinositide 3-kinase (PI3K) .
  • Antitumor Activity : Studies have reported that derivatives of this compound effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, suggesting their potential use in treating infections .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibits growth of fungal strains
Enzyme InhibitionInhibits key kinases involved in cancer

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Case Study 1 : A study conducted by Elzahabi et al. (2018) demonstrated that a related pyrido[2,3-d]pyrimidine compound exhibited significant anticancer activity against prostate and colon cancer cell lines. The presence of specific substituents enhanced its inhibitory effects on target kinases like CDK4/6 and PI3K .
  • Case Study 2 : Research published in Medicinal Chemistry indicated that derivatives with methoxy groups showed improved solubility and bioavailability while maintaining potent anticancer activity against various malignancies .

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-methyl-11-(3,4,5-trimethoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C26H24N4O5/c1-15-23(16-6-8-18(32-2)9-7-16)25-27-14-19-20(30(25)28-15)10-11-29(26(19)31)17-12-21(33-3)24(35-5)22(13-17)34-4/h6-14H,1-5H3

InChI Key

XWZDZRQBTKLJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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